molecular formula C18H14N6O2 B2638564 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034459-74-8

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2638564
CAS No.: 2034459-74-8
M. Wt: 346.35
InChI Key: DYFBZXFJBZUPLU-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Mechanism of Action

Target of Action

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the breakdown of acetylcholine and butyrylcholine, respectively, which are essential neurotransmitters in the nervous system .

Mode of Action

This compound interacts with its targets by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic anionic site and the peripheral anionic site of the enzymes. This dual binding prevents the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Biochemical Pathways

The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound affects several biochemical pathways. The elevated levels of acetylcholine enhance cholinergic transmission, which can improve cognitive functions and memory. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a hallmark .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and can cross the blood-brain barrier, which is essential for its action on central nervous system targets. It undergoes hepatic metabolism and is primarily excreted via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include enhanced cholinergic signaling due to the inhibition of acetylcholinesterase and butyrylcholinesterase. This results in improved cognitive function, memory retention, and potentially neuroprotective effects against oxidative stress-induced neuronal damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemical agents can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by extreme pH levels, while its efficacy could be modulated by the presence of other cholinergic agents or inhibitors .

: Source 1 : Source 2

Biochemical Analysis

Biochemical Properties

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the breakdown of acetylcholine . The compound exhibits mixed-type inhibition, interacting with both the catalytic site and the peripheral anionic site of these enzymes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit cell proliferation in breast cancer cell lines, such as MCF-7 and HCC1954 . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits acetylcholinesterase by interacting with both the catalytic site and the peripheral anionic site . This dual interaction mode contributes to its potent inhibitory activity. Additionally, the compound has been shown to interact with other proteins and enzymes, affecting their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound leads to sustained inhibition of enzyme activity and reduced cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and reduced cell proliferation . At higher doses, toxic or adverse effects may occur, including potential damage to tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, showing that it can alter the levels of certain metabolites and influence metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific tissues have been observed, indicating that it may preferentially accumulate in certain organs or cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of 2-aminobenzamides with diazonium salts, followed by subsequent functional group transformations . The reaction conditions often require the use of mild acids and bases, with careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts, such as palladium or gold, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with triazine and quinoxaline moieties, such as:

Uniqueness

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-17(16-11-20-14-7-3-4-8-15(14)21-16)19-9-10-24-18(26)12-5-1-2-6-13(12)22-23-24/h1-8,11H,9-10H2,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFBZXFJBZUPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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